molecular formula C13H15BrN2O B3167467 5-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one CAS No. 920023-48-9

5-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one

Cat. No. B3167467
CAS RN: 920023-48-9
M. Wt: 295.17
InChI Key: RPTDNCLENFDGQW-UHFFFAOYSA-N
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Description

“5-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one” is a chemical compound with the molecular formula C13H17BrN2 . It is a derivative of spiro[indoline-3,4’-piperidin], a class of compounds that are prevalent in numerous natural products and synthetic molecules with significant biological activities .


Synthesis Analysis

The synthesis of this compound could involve electrophilic substitution of the aromatic core of indoline at the C-5 position in the presence of various brominating agents . Another method could involve the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in MeOH .


Chemical Reactions Analysis

The chemical reactions involving “5-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one” could include electrophilic aromatic substitution . This is one of the most thoroughly studied reactions in organic chemistry .

Future Directions

The future directions for “5-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one” could involve further exploration of its biological activities and potential applications in pharmacology. Given the significant biological activities of indole derivatives , this compound could be a promising candidate for future research.

properties

IUPAC Name

5-bromo-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O/c1-16-6-4-13(5-7-16)10-8-9(14)2-3-11(10)15-12(13)17/h2-3,8H,4-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTDNCLENFDGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)C3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672110
Record name 5-Bromo-1'-methylspiro[indole-3,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one

CAS RN

920023-48-9
Record name 5-Bromo-1'-methylspiro[indole-3,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1′-(methyl)spiro[indole-3,4′-piperidin]-2(1H)-one (6.3 g, 29.1 mmol) in CH3CN (100 ml) and MeOH (5 ml) was cooled to −5° C. and NBS (7.8 g, 44 mmol) was slowly added with stirring. The reaction mixture was stirred for 3.5 h at 0° C. Solvent was removed by vacuo. The residue was purified by silica gel chromatography (2-20% MeOH/CH2Cl2) to give 6 g as a solid. The solid compound was dissolved in ethyl acetate (600 ml) and washed with saturated aqueous NaHCO3 solution, dried (Na2SO4). Evaporation of the solvent in vacuo gave 4.2 g (47%) of 11. 1HNMR (CD3OD, 400 MHz) δ 7.51 (d, J=1.8 Hz, 1H), 7.35 (dd, J=1.9 and 8.2 Hz, 1H), 6.81 (d, J=8.2 Hz, 1H), 2.93 (m, 2H), 2.67 (m, 2H), 2.41 (s, 3H), 1.86 (m, 4H).
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
7.8 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three
Name
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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